BIBP3226

Descripción general

Descripción

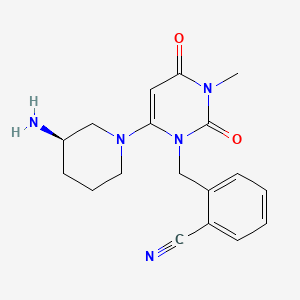

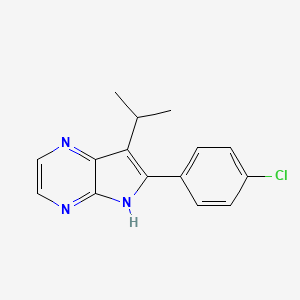

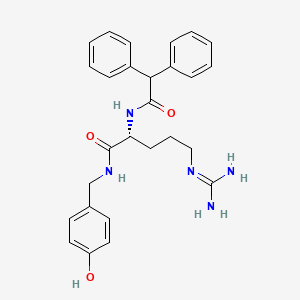

BIBP3226 es un compuesto utilizado en la investigación científica, conocido principalmente por su función como antagonista potente y selectivo tanto para el receptor Y1 del neuropéptido Y como para el receptor del neuropéptido FF . Fue el primer antagonista no peptídico desarrollado para el receptor Y1 y se ha utilizado ampliamente para ayudar a determinar sus funciones en el cuerpo . El compuesto tiene una fórmula molecular de C27H31N5O3 y una masa molar de 473.577 g·mol−1 .

Aplicaciones Científicas De Investigación

BIBP3226 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

BIBP3226 ejerce sus efectos al unirse y bloquear el receptor Y1 del neuropéptido Y y el receptor del neuropéptido FF . Esta acción antagonista evita la activación de estos receptores por sus ligandos naturales, inhibiendo así las vías de señalización aguas abajo. Los objetivos moleculares de this compound incluyen el receptor Y1, que participa en la regulación del apetito y la ansiedad, y el receptor del neuropéptido FF, que juega un papel en la modulación del dolor y las funciones cardiovasculares .

Análisis Bioquímico

Biochemical Properties

BIBP3226 interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor . It has been shown to inhibit seizures in animal models . The compound has a Ki value of 1.1 nM for rNPY Y1, indicating a high affinity for this receptor .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it was found in breast cancer cells (MCF7) at levels 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), providing an indirect indicator of NPY Y1 receptor expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor . Activation of Y1 is thought to be involved in functions such as regulation of appetite and anxiety, and this compound has anxiogenic and anorectic effects, as well as blocking the Y1-mediated corticotropin releasing hormone release .

Temporal Effects in Laboratory Settings

It has been used in various studies to investigate the functions of the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor .

Dosage Effects in Animal Models

This compound has been shown to have anxiogenic-like effects in rats following intracerebroventricular administration

Metabolic Pathways

It is known that this compound interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are involved in various physiological processes.

Transport and Distribution

It is known that this compound interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are widely expressed in various tissues.

Subcellular Localization

It is known that this compound interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are membrane-bound receptors and are therefore located in the cell membrane.

Métodos De Preparación

La síntesis de BIBP3226 implica múltiples pasos, comenzando con la preparación de la estructura principal seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones que involucran el acoplamiento de diferentes moléculas orgánicas.

Introducción del grupo funcional: Se introducen varios grupos funcionales en la estructura principal a través de reacciones como la amidación y la acilación.

Análisis De Reacciones Químicas

BIBP3226 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Comparación Con Compuestos Similares

BIBP3226 es único en su alta selectividad y potencia como antagonista para el receptor Y1 del neuropéptido Y y el receptor del neuropéptido FF . Compuestos similares incluyen:

This compound destaca por su doble acción antagonista tanto en el receptor Y1 del neuropéptido Y como en el receptor del neuropéptido FF, lo que lo convierte en una herramienta valiosa en la investigación que involucra estos receptores .

Propiedades

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWBXRGRMQZCSS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415502 | |

| Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-54-4 | |

| Record name | BIBP 3226 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBP-3226 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BIBP 3226 interact with the NPY Y1 receptor?

A1: BIBP 3226 competitively binds to the NPY Y1 receptor, preventing the binding of NPY and its agonists. [, , , ] This interaction disrupts the signaling cascade initiated by NPY, leading to the inhibition of downstream effects. [, , ]

Q2: What are the downstream effects of BIBP 3226 binding to the Y1 receptor?

A2: By antagonizing Y1 receptors, BIBP 3226 inhibits NPY-mediated vasoconstriction in various vascular beds, including the mesenteric, renal, and cutaneous circulations. [, , , ] Additionally, it modulates sympathetic nerve activity and reduces stress-induced vasoconstriction. [] Studies also suggest a role for BIBP 3226 in modulating food intake, anxiety-related behavior, and alcohol self-administration in animal models. [, , ]

Q3: What is the molecular formula and weight of BIBP 3226?

A3: The molecular formula of BIBP 3226 is C28H31N7O3, and its molecular weight is 513.6 g/mol.

Q4: Is there any spectroscopic data available for BIBP 3226?

A4: While specific spectroscopic data (NMR, IR, etc.) isn't directly provided in the research papers, they highlight the importance of structural features like the (R)-argininamide moiety for BIBP 3226's Y1 receptor affinity and selectivity. [, , ]

Q5: How does modifying the structure of BIBP 3226 affect its activity?

A5: The (R)-enantiomer of BIBP 3226 (BIBP 3435) exhibits significantly reduced affinity for the Y1 receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry for activity. [, , ] Modifications involving the N-terminal region of BIBP 3226 analogs have been shown to influence their affinity and selectivity for different Y receptor subtypes. [, , ]

Q6: What is the significance of the guanidine moiety in BIBP 3226's structure?

A6: The guanidine group in BIBP 3226 is crucial for its interaction with the Y1 receptor, likely through hydrogen bonding and ionic interactions with negatively charged residues in the receptor's binding pocket. [, ]

Q7: What is known about the pharmacokinetic properties of BIBP 3226?

A7: BIBP 3226 exhibits a relatively short half-life in vivo, necessitating continuous infusion for sustained antagonism in experimental settings. [] Studies in rats indicate that BIBP 3226 effectively crosses the blood-brain barrier, allowing for investigation of central Y1 receptor-mediated effects. [, ]

Q8: How has BIBP 3226 been studied in in vitro models?

A8: BIBP 3226 potently antagonizes NPY-induced contractions in isolated blood vessels, such as the rat tail artery and guinea pig caval vein, confirming its Y1 receptor-mediated vasoconstrictor antagonism in vitro. [, , ] It has also been employed in cell lines expressing human Y1 receptors, enabling investigation of receptor binding kinetics and signal transduction pathways. [, ]

Q9: What are the key findings from in vivo studies using BIBP 3226?

A9: BIBP 3226 effectively attenuates or abolishes NPY-mediated vasoconstriction in various animal models. [, , ] It reduces stress-induced hypertension and modulates sympathetically-mediated vasoconstriction in rats. [] Studies in mice and rats suggest that BIBP 3226 may impact food intake and anxiety-related behavior, highlighting its potential in exploring Y1 receptor involvement in these processes. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.